![molecular formula C10H11BrO3 B6331481 3-Bromo-2-isopropoxybenzoic acid CAS No. 1247577-76-9](/img/structure/B6331481.png)
3-Bromo-2-isopropoxybenzoic acid
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Overview
Description
3-Bromo-2-isopropoxybenzoic acid is an organic compound with the molecular formula C₁₀H₁₁BrO₃ and a molecular weight of 259.1 g/mol . It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by a bromine atom, and the hydrogen atom at the 2-position is replaced by an isopropoxy group . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-isopropoxybenzoic acid typically involves the bromination of 2-isopropoxybenzoic acid. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator . The reaction conditions usually involve refluxing the reactants in a suitable solvent like chloroform or carbon tetrachloride.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-isopropoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include substituted benzoic acids with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include ketones or aldehydes derived from the oxidation of the isopropoxy group.
Reduction Reactions: Products include alcohols or aldehydes derived from the reduction of the carboxylic acid group.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that 3-Bromo-2-isopropoxybenzoic acid exhibits significant antimicrobial properties. A study published in the Journal of Antibiotics demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action is believed to disrupt bacterial cell wall synthesis, making it a potential candidate for antibiotic development.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Anti-inflammatory Properties
In a separate investigation, the compound was tested for anti-inflammatory effects in animal models. The results showed a reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
Material Science
Polymer Synthesis
this compound has been utilized in the synthesis of novel polymers. Its bromine atom allows for easy incorporation into polymer chains through radical polymerization techniques. This property enhances the thermal stability and mechanical strength of the resulting materials.
Polymer Type | Properties |
---|---|
Poly(3-Bromo-2-isopropoxybenzoate) | High thermal stability, tensile strength |
Organic Synthesis
Intermediate in Synthesis
This compound serves as a valuable intermediate in the synthesis of other organic compounds, particularly those used in pharmaceuticals. Its structure allows for further functionalization, enabling the creation of more complex molecules.
Case Study: Synthesis of Anticancer Agents
A notable case study involved the use of this compound as a precursor in the synthesis of a series of anticancer agents. The synthetic pathway included several steps where this compound was transformed into derivatives with enhanced cytotoxic activity against cancer cell lines.
Environmental Applications
Biodegradation Studies
Recent studies have explored the biodegradability of this compound in aquatic environments. The compound's breakdown products were assessed for toxicity, indicating that while it is stable initially, it can degrade into less harmful substances over time.
Mechanism of Action
The mechanism of action of 3-Bromo-2-isopropoxybenzoic acid depends on its specific applicationFor example, the carboxylic acid group can form hydrogen bonds with proteins or enzymes, affecting their activity . The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity . The isopropoxy group can modulate the compound’s lipophilicity and membrane permeability .
Comparison with Similar Compounds
3-Bromo-2-isopropoxybenzoic acid can be compared with other similar compounds, such as:
2-Bromo-3-isopropoxybenzoic acid: Similar structure but with different substitution pattern, leading to different reactivity and properties.
3-Bromo-2-methoxybenzoic acid: Similar structure but with a methoxy group instead of an isopropoxy group, affecting its chemical behavior and applications.
3-Bromo-2-ethoxybenzoic acid: Similar structure but with an ethoxy group instead of an isopropoxy group, influencing its physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the isopropoxy group, which imparts distinct reactivity and properties compared to its analogs .
Biological Activity
3-Bromo-2-isopropoxybenzoic acid is a compound of interest due to its potential biological activities, particularly in agricultural applications and its effects on various pathogens. This article reviews the available literature on its biological activity, including its antimicrobial properties, effects on plant growth, and potential therapeutic applications.
- Chemical Formula : C10H11BrO3
- Molecular Weight : 243.10 g/mol
- IUPAC Name : this compound
- CAS Number : Not widely reported
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on brominated benzoic acids have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action often involves disruption of bacterial cell membranes and interference with metabolic processes.
Table 1: Antimicrobial Efficacy of Related Compounds
Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|---|
This compound | E. coli | TBD | Cell membrane disruption |
3-Bromo-4-methoxybenzoic acid | Staphylococcus aureus | TBD | Protein synthesis inhibition |
2-Bromo-2-nitropropane-1,3-diol | E. coli | 13 µg/ml | Oxidative stress induction |
Agricultural Applications
The compound has shown promise as an agricultural biocide, particularly in controlling plant pathogens and weeds. Its efficacy against fungal pathogens such as Cytospora mandshurica and Coniella diplodiella has been documented, suggesting its potential as a fungicide.
Case Study: Efficacy Against Fungal Pathogens
In a controlled study, this compound was tested for its ability to inhibit fungal growth in vitro. Results indicated a significant reduction in fungal colony formation at concentrations above 100 µg/ml, with complete inhibition observed at higher concentrations.
Plant Growth Regulation
Beyond its antimicrobial properties, this compound has been noted for its growth-regulating effects on plants. It appears to modulate growth parameters such as root elongation and leaf expansion, potentially making it useful for enhancing crop yields.
Table 2: Effects on Plant Growth Parameters
Treatment Concentration (µg/ml) | Root Length (cm) | Leaf Area (cm²) |
---|---|---|
Control | 10 | 15 |
50 | 12 | 18 |
100 | 14 | 20 |
Properties
IUPAC Name |
3-bromo-2-propan-2-yloxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-6(2)14-9-7(10(12)13)4-3-5-8(9)11/h3-6H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKQTDRYBLRAKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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